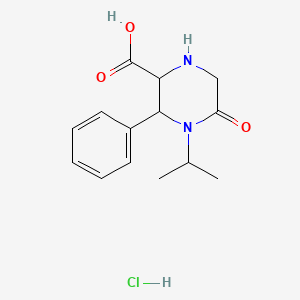
rac-(2R,3S)-5-oxo-3-phenyl-4-(propan-2-yl)piperazine-2-carboxylic acid hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,3S)-5-oxo-3-phenyl-4-(propan-2-yl)piperazine-2-carboxylic acid hydrochloride, trans is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-5-oxo-3-phenyl-4-(propan-2-yl)piperazine-2-carboxylic acid hydrochloride, trans typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The phenyl and propan-2-yl groups are introduced through substitution reactions.
Oxidation and Carboxylation: The compound undergoes oxidation to introduce the oxo group and carboxylation to form the carboxylic acid group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-5-oxo-3-phenyl-4-(propan-2-yl)piperazine-2-carboxylic acid hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The phenyl and propan-2-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and organometallic reagents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or hydroxyl groups, while reduction may convert the oxo group to a hydroxyl group.
Scientific Research Applications
rac-(2R,3S)-5-oxo-3-phenyl-4-(propan-2-yl)piperazine-2-carboxylic acid hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-5-oxo-3-phenyl-4-(propan-2-yl)piperazine-2-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3S)-5-oxo-3-phenyl-4-(propan-2-yl)piperazine-2-carboxylic acid
- rac-(2R,3S)-5-oxo-3-phenyl-4-(propan-2-yl)piperazine-2-carboxylic acid methyl ester
- rac-(2R,3S)-5-oxo-3-phenyl-4-(propan-2-yl)piperazine-2-carboxylic acid ethyl ester
Uniqueness
rac-(2R,3S)-5-oxo-3-phenyl-4-(propan-2-yl)piperazine-2-carboxylic acid hydrochloride, trans is unique due to its specific chiral configuration and the presence of the hydrochloride salt
Properties
Molecular Formula |
C14H19ClN2O3 |
|---|---|
Molecular Weight |
298.76 g/mol |
IUPAC Name |
5-oxo-3-phenyl-4-propan-2-ylpiperazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-9(2)16-11(17)8-15-12(14(18)19)13(16)10-6-4-3-5-7-10;/h3-7,9,12-13,15H,8H2,1-2H3,(H,18,19);1H |
InChI Key |
NQEAIHMBUFXSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(C(NCC1=O)C(=O)O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


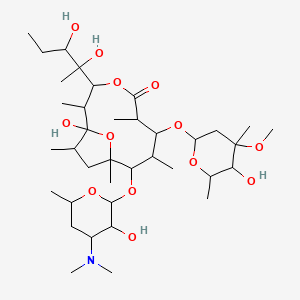
![(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B12307436.png)
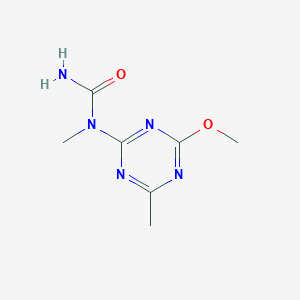
![2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12307447.png)
![9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12307461.png)
![rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans](/img/structure/B12307467.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12307472.png)
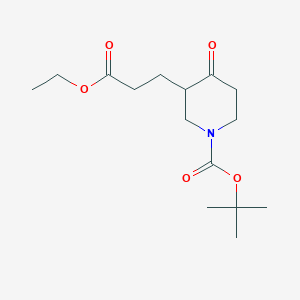

![1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium](/img/structure/B12307480.png)

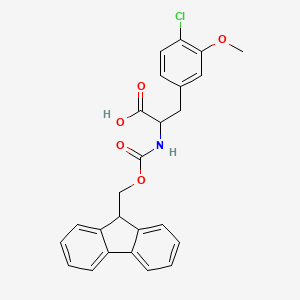
![4-(2,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12307490.png)
![rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans](/img/structure/B12307491.png)
